FIPI hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of FIPI hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the indole derivative: This involves the reaction of 5-fluoroindole with appropriate reagents to form the desired indole derivative.

Coupling with piperidine: The indole derivative is then coupled with a piperidine derivative to form the intermediate compound.

Formation of the final product: The intermediate compound is further reacted with 4-fluorobenzoyl chloride to form the final product, this compound.

化学反应分析

FIPI hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions, particularly at the fluorine atoms, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Scientific Research Applications

FIPI hydrochloride has a wide range of applications in scientific research:

- Chemistry : Used to study the inhibition of phospholipase D enzymes and their role in various chemical processes.

- Biology : Investigates cell signaling pathways, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking.

- Medicine : Potential therapeutic applications include treatment for autoimmune diseases and cancer metastasis due to its ability to inhibit phospholipase D activity.

- Industry : Utilized in the development of new drugs and therapeutic agents targeting phospholipase D enzymes.

Biochemical Properties

This compound is characterized by its high potency and specificity in inhibiting both PLD1 and PLD2. It exhibits an IC50 value as low as 10 nM for PLD2 under standard assay conditions . The compound does not affect the subcellular localization of PLD or the availability of PIP2 on the plasma membrane .

Case Studies

Several studies have highlighted the practical applications and effects of this compound:

- Cell Migration Studies : Research demonstrated that FIPI treatment significantly inhibits chemotaxis in various cell types, providing insights into its potential use in cancer therapy .

- Role in Autoimmunity : A study indicated that FIPI's inhibition of PLD activity could lead to decreased inflammation markers in models of autoimmune diseases, suggesting its therapeutic potential .

- Impact on Cellular Functions : FIPI has been shown to influence cell function by inhibiting cytoskeletal reorganization and cell spreading, which are critical for processes like wound healing and immune response .

作用机制

FIPI hydrochloride exerts its effects by inhibiting the activity of phospholipase D1 and phospholipase D2. These enzymes are involved in the production of the lipid second messenger phosphatidic acid, which plays a crucial role in various cell biological processes. By inhibiting these enzymes, this compound blocks the production of phosphatidic acid, thereby affecting cell signaling pathways, cell spreading, and chemotaxis .

相似化合物的比较

FIPI hydrochloride is unique in its potent inhibition of both phospholipase D1 and phospholipase D2. Similar compounds include:

Halopemide: A derivative of halopemide, this compound is more potent and selective in inhibiting phospholipase D enzymes.

VU0155069: Another phospholipase D inhibitor, but with different selectivity and potency compared to this compound

This compound stands out due to its high potency and specificity in inhibiting phospholipase D enzymes, making it a valuable tool in scientific research.

生物活性

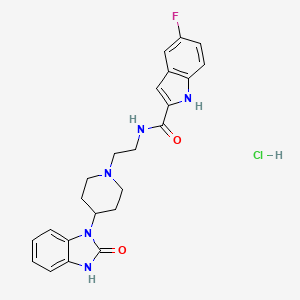

FIPI hydrochloride, chemically known as N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethy]-5-fluoro-1H-indole-2-carboxamide hydrochloride, is a potent inhibitor of phospholipase D (PLD) enzymes, specifically PLD1 and PLD2. This compound has garnered attention for its significant biological activity in various cellular processes, particularly in the regulation of lipid signaling pathways.

FIPI functions primarily by inhibiting the activity of PLD enzymes, which are crucial for hydrolyzing phosphatidylcholine to produce phosphatidic acid (PA). The inhibition of PLD by FIPI occurs in a concentration-dependent manner:

- IC50 Values :

- PLD1: 25 nM

- PLD2: 20 nM

These values indicate that FIPI is a highly effective inhibitor, with even lower concentrations required to achieve significant inhibition in vivo. For instance, in studies involving Chinese hamster ovary (CHO) cells overexpressing PLD2, FIPI demonstrated an IC50 of approximately 10 nM when administered prior to the assay .

Inhibition of Cellular Processes

FIPI's ability to inhibit PLD activity has profound implications for various cellular functions:

- Membrane Dynamics : FIPI ameliorates PLD2-driven suppression of membrane ruffling and cell spreading, demonstrating its role in cytoskeletal dynamics. Membrane ruffling is a critical process for cell motility and morphology .

- Cell Signaling : By inhibiting PLD activity, FIPI affects downstream signaling pathways that are mediated by PA, including those involved in cell growth and proliferation. This inhibition can lead to altered cellular responses to growth factors and other stimuli .

Research Findings

Recent studies have highlighted the effects of FIPI on different biological systems:

Case Studies

Several case studies illustrate the practical applications and effects of FIPI in research:

- Study on Cell Migration : Research demonstrated that FIPI treatment resulted in decreased migration of cancer cells by inhibiting the signaling pathways regulated by PLD activity. This suggests potential therapeutic applications in cancer treatment where cell motility is a factor .

- Neurobiology Applications : In studies examining neuronal cells, FIPI was shown to impact synaptic plasticity by modulating lipid signaling pathways essential for neurotransmitter release and receptor trafficking .

属性

IUPAC Name |

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCDOCYPGJJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。